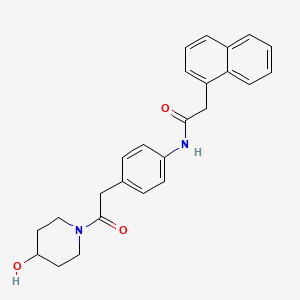

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c28-22-12-14-27(15-13-22)25(30)16-18-8-10-21(11-9-18)26-24(29)17-20-6-3-5-19-4-1-2-7-23(19)20/h1-11,22,28H,12-17H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMHWPKXWZLMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthalene moiety and a piperidine derivative, which are known to influence biological interactions significantly. The molecular formula is , and its systematic name reflects its functional groups that contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These compounds often induce apoptosis via intrinsic pathways, characterized by an increase in the Bax/Bcl-2 ratio and activation of caspases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.0 | Apoptosis induction |

| 4i | HepG2 | 4.5 | Cell cycle arrest at G2/M phase |

2. Anticonvulsant Activity

Analogous compounds have been evaluated for anticonvulsant properties. Research indicates that modifications in the piperidine structure can enhance efficacy in animal models of epilepsy . These findings suggest a potential for this compound as a candidate for further anticonvulsant studies.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a structurally similar compound on MCF-7 cells, revealing that treatment led to significant apoptosis and cell cycle arrest. The compound was found to be more effective than the standard chemotherapy drug 5-fluorouracil (5-FU), indicating its potential as a novel anticancer agent .

Case Study 2: Anticonvulsant Properties

In another investigation, derivatives were tested in rodent models for their ability to prevent seizures. The results indicated that certain modifications in the chemical structure led to enhanced anticonvulsant activity compared to existing treatments .

Pharmacological Profile

The pharmacological profile of this compound is characterized by:

- Selectivity : High selectivity for cancerous cells over normal cells, minimizing side effects.

- Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Key Differences : The phenyl ring is substituted with halogen atoms (Cl, F) instead of the hydroxypiperidinyl-ethyl group.

- Implications : Halogenation increases hydrophobicity and may enhance membrane permeability but reduces hydrogen-bonding capacity compared to the hydroxypiperidine group.

- N-[4-(Acetylsulfamoyl)phenyl]-2-(naphthalen-1-yl)acetamide Key Differences: Incorporates a sulfamoyl group at the phenyl para-position.

- Morpholinosulfonyl Derivatives (e.g., 5i–5o) Key Differences: Morpholine and sulfonyl groups replace the hydroxypiperidine-ethyl chain. Implications: Morpholine enhances water solubility, while sulfonyl groups act as electron-withdrawing moieties, altering electronic properties.

Heterocyclic Modifications

2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide

- Key Differences : A thiazole ring replaces the naphthalene-acetamide system.

- Implications : Thiazole’s nitrogen and sulfur atoms may confer distinct metal-binding or enzymatic inhibition properties.

- 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Key Differences: A thienopyrimidine-sulfanyl group is appended to the acetamide.

Naphthalene Substituent Variations

- N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide

- Key Differences : A hydroxyl and methyl group are added to the naphthalene ring.

- Implications : Hydroxyl groups improve water solubility, while methyl groups may sterically hinder binding interactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrophilicity vs. Lipophilicity : The hydroxypiperidine group in the target compound likely improves water solubility compared to halogenated analogs (e.g., ), enhancing bioavailability.

- Biological Activity: Thiazole-containing analogs (e.g., ) suggest utility in kinase inhibition, while radiotherapy sensitizers (e.g., ) highlight the role of phenoxy and nitro groups in redox modulation.

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(naphthalen-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

- Amide bond formation : Coupling the naphthalen-1-ylacetic acid derivative with the hydroxypiperidine-containing intermediate using carbodiimide-based reagents (e.g., EDC/HCl) in dichloromethane under controlled temperatures (273 K) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product with >95% purity. Reaction time and solvent polarity must be optimized to minimize byproducts .

- Yield optimization : Adjusting stoichiometric ratios (1:1.2 for amine:acylating agent) and using triethylamine as a base enhances efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments and carbon frameworks, focusing on characteristic peaks (e.g., hydroxypiperidine OH at δ ~4.5 ppm, naphthyl aromatic protons at δ 7.2–8.3 ppm) .

- X-ray diffraction (XRD) : Single-crystal XRD resolves conformational details, such as dihedral angles between the hydroxypiperidine and phenyl rings, ensuring correct stereochemistry .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with ≤2 ppm error .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace naphthyl with substituted phenyl groups) and assess bioactivity changes. For example, highlights thieno-pyrimidine analogs with varying oxadiazole substituents showing distinct antimicrobial activity .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cancer cell lines) to quantify IC₅₀ values. Compare results with structural analogs to identify critical pharmacophores .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like GPCRs or kinases, correlating with experimental data .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) and apply statistical tests (ANOVA) to identify outliers .

- Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. For example, notes divergent activity profiles due to assay-specific parameters .

- Purity verification : Re-analyze disputed batches via HPLC-UV/MS to confirm absence of impurities (>99% purity) that may skew results .

Q. What computational strategies predict the binding affinity and pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns trajectories, focusing on hydrogen bonding with hydroxypiperidine and naphthyl hydrophobic packing .

- ADMET prediction : Tools like SwissADME estimate logP (target ~3.5 for blood-brain barrier penetration) and cytochrome P450 inhibition risks .

- Free-energy perturbation (FEP) : Quantify binding free energy differences between analogs, prioritizing candidates with ΔG < -10 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.